N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3-nitrophenyl)ethanediamide
Description
Properties
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5/c1-12(24)22-9-3-4-13-7-8-15(11-17(13)22)21-19(26)18(25)20-14-5-2-6-16(10-14)23(27)28/h2,5-8,10-11H,3-4,9H2,1H3,(H,20,25)(H,21,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVFXULMLZKEAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-nitrophenyl)oxamide typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Acetylation: The quinoline derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Oxamide Formation: The acetylated quinoline is reacted with oxalyl chloride to form the oxamide intermediate.
Nitrophenyl Substitution: Finally, the oxamide intermediate is reacted with 3-nitroaniline to form the target compound.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-nitrophenyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Oxidized derivatives of the quinoline or nitrophenyl groups.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of tetrahydroquinoline, including N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3-nitrophenyl)ethanediamide, exhibit significant anticancer activity. In vitro studies have demonstrated that modifications to the tetrahydroquinoline structure can enhance potency against specific cancer types. For example:
- Cell Proliferation Inhibition : In vitro assays showed that this compound effectively inhibited cell proliferation in breast and colon cancer cell lines, suggesting its potential as a chemotherapeutic agent .
- Mechanism of Action : The compound may interact with specific molecular targets such as kinases or receptors involved in signal transduction pathways, particularly the phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) pathway, which is crucial in cell proliferation and survival .
Other Biological Applications
Beyond anticancer properties, the compound may have broader implications in pharmacology:
- Antioxidant Activity : Similar compounds have been noted for their antioxidant properties, which can play a role in reducing oxidative stress associated with various diseases.
- Neuroprotective Effects : Some studies suggest that tetrahydroquinoline derivatives may exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.
In Vitro Studies
A variety of in vitro studies have been conducted to evaluate the effectiveness of this compound against different cancer cell lines:
Potential for Drug Development
The unique structural features of this compound position it as a promising candidate for further drug development. Its ability to modulate critical signaling pathways involved in cancer progression makes it an attractive target for new therapeutic strategies.
Mechanism of Action
The mechanism of action of N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-nitrophenyl)oxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with several ethanediamide and tetrahydroquinoline derivatives. Key analogues include:
Physicochemical Properties
- Thermal Stability : The acetyl group in the target compound likely increases melting point compared to methyl (25: 226–227°C) or methanesulfonamide (24: 236–237°C) analogues, though exact data are unavailable .
- Solubility : The nitro group may reduce aqueous solubility compared to chloro-fluorophenyl analogues (e.g., 273), which exhibit better membrane permeability .
Hydrogen Bonding and Crystal Packing
The ethanediamide linker and nitro group may foster distinct hydrogen-bonding networks compared to sulfonamide or methylated analogues. For instance, the acetyl group could form C=O···H-N interactions, while the nitro group participates in aromatic π-stacking, as theorized in graph-set analyses of molecular crystals .
Biological Activity
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3-nitrophenyl)ethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 344.37 g/mol. The compound features a tetrahydroquinoline core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N4O3 |
| Molecular Weight | 344.37 g/mol |
| LogP | 2.5 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 70 Ų |
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation and survival pathways such as the PI3K/AKT pathway .
- Case Studies : In vitro studies demonstrated that derivatives of tetrahydroquinoline can induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapeutics .
Antimicrobial Activity
The compound's structural features suggest possible antimicrobial effects:
- Inhibition Studies : Compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria. The nitrophenyl group may enhance the compound's interaction with microbial targets .
- Research Findings : A study indicated that modifications on the tetrahydroquinoline scaffold could lead to increased potency against specific bacterial strains .
Neuroprotective Effects
The neuroprotective potential of this compound is also notable:
- Mechanism : It may act through modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .
- Experimental Evidence : Animal models have shown that related compounds can improve cognitive functions and reduce neurodegeneration markers .
Synthesis and Derivatives
The synthesis of this compound involves several steps:
- Formation of Tetrahydroquinoline Core : Typically achieved via Povarov reaction.
- Acetylation : Using acetic anhydride.
- Coupling Reaction : The final product is formed by coupling with a nitrophenyl derivative.
Q & A
Q. What are the critical steps and conditions for synthesizing N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3-nitrophenyl)ethanediamide?
The synthesis typically involves:
- Acylation : Reacting 1,2,3,4-tetrahydroquinolin-7-amine with acetyl chloride under anhydrous conditions to form the acetylated intermediate.
- Amide coupling : Using 3-nitrobenzoic acid derivatives (e.g., activated esters or acyl chlorides) with the acetylated intermediate in the presence of coupling agents like EDCI or DCC.
- Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the product, ensuring >95% purity. Key parameters include temperature control (0–5°C for acylation, room temperature for coupling), solvent choice (e.g., DMF or dichloromethane), and inert atmosphere to prevent hydrolysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the acetyl and nitro groups’ positions and the tetrahydroquinoline backbone.
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 436.12 [M+H]⁺).
- Infrared (IR) spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1520 cm⁻¹ (nitro group) confirm functional groups .
Q. How can researchers assess the compound’s stability under laboratory conditions?
- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis) for 4–8 weeks.
- Analytical monitoring : Use HPLC to track degradation products (e.g., hydrolysis of the amide bond).
- Storage recommendations : Store in amber vials at –20°C under inert gas (argon) to minimize photodegradation and oxidation .
Advanced Research Questions
Q. What methodologies resolve contradictions in biological activity data across similar tetrahydroquinoline derivatives?
- Dose-response assays : Test the compound across a wide concentration range (nM to μM) to identify non-linear effects.
- Off-target screening : Use kinase profiling panels or proteome-wide affinity pulldowns to detect unintended interactions.
- Structural analogs comparison : Compare IC₅₀ values of derivatives with varying substituents (e.g., 4-chloro vs. 3-nitro groups) to isolate structure-activity relationships (SAR) .
Q. How can computational modeling predict the compound’s interaction with kinase targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in ATP-binding pockets (e.g., EGFR or MAPK kinases).
- MD simulations : Run 100-ns trajectories to assess binding stability and hydrogen-bonding networks.
- ADMET prediction : Tools like SwissADME calculate LogP (predicted ~2.8) and polar surface area (~90 Ų) to estimate bioavailability .
Q. What experimental strategies validate the compound’s mechanism of action in enzyme inhibition?
- Enzyme kinetics : Measure Km and Vmax changes via spectrophotometric assays (e.g., NADH depletion for oxidoreductases).
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.
- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., using SHELXL for refinement) to resolve binding modes .
Q. How do structural modifications (e.g., nitro group position) impact reactivity and pharmacological properties?
- Electrophilic substitution : Compare nitration at the 3- vs. 4-positions on the phenyl ring to assess electronic effects (Hammett σ values).
- Reduction studies : Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to an amine, altering solubility and target affinity.
- SAR tables : Tabulate IC₅₀ values against cancer cell lines (e.g., MCF-7, HepG2) to correlate substituents with potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
